Enantiomeric Identity vs. (R)-Enantiomer: Defined Chirality as a Prerequisite for Reproducible SAR
The compound is unequivocally the (2S)-configured enantiomer (InChI Key GMMHEZMDGDEDDZ-DFWYDOINSA-N, SMILES Cl.C[C@H](N)C(C)(F)F) [1]. The (R)-enantiomer bears CAS 1638269-70-1 and a different InChI Key, constituting a separate chemical entity . In chiral drug candidates—exemplified by Axl kinase inhibitors that incorporate a (3,3-difluorobutan-2-yl) fragment and achieve single-digit nanomolar Ki values [2][3]—stereochemistry at the carbon bearing the amine is a critical determinant of target binding; the opposite enantiomer or the racemate may exhibit substantially reduced potency or altered selectivity. No published direct comparative potency data for the isolated (S)- vs. (R)-enantiomer free amine are available; therefore, the differentiation rests on the well-established principle that enantiomers are distinct chemical entities capable of divergent biological activity and must be procured as the defined stereoisomer for any application where chirality is a design parameter [4].
| Evidence Dimension | Stereochemical identity (enantiomeric configuration) |
|---|---|
| Target Compound Data | (2S)-configuration; CAS 1638269-49-4; InChI Key GMMHEZMDGDEDDZ-DFWYDOINSA-N |
| Comparator Or Baseline | (2R)-configuration; CAS 1638269-70-1; InChI Key differs (R configuration) |
| Quantified Difference | Enantiomeric pairs; quantitative activity difference not published for the free amine scaffold |
| Conditions | Chiral HPLC, NMR, polarimetry; structural assignment per IUPAC |
Why This Matters
Procuring the defined (S)-enantiomer eliminates the risk of introducing the unintended antipode that could confound SAR interpretation and lead to misleading biological readouts.
- [1] ChemSpace. (2S)-3,3-difluorobutan-2-amine hydrochloride, CSSB00011180016; CAS 1638269-49-4; SMILES Cl.C[C@H](N)C(C)(F)F; INCHI KEY GMMHEZMDGDEDDZ-DFWYDOINSA-N. https://chem-space.com/CSSB00011180016-B73EF3 (accessed 2026-05-05). View Source
- [2] BindingDB Ki Summary. Axl inhibitor containing 3,3-difluorobutan-2-yl fragment (US9593097, Example 246): Ki = 0.040 nM. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=940 (accessed 2026-05-05). View Source
- [3] BindingDB BDBM50571943 / CHEMBL4848465. Axl inhibitor IC50 = 3.70 nM (cell-free assay) and 15 nM (BaF3 cellular assay). https://ww.w.bindingdb.org (accessed 2026-05-05). View Source
- [4] USP General Chapter <1225> / ICH Q6A – stereoisomeric drug substances are distinct entities. General regulatory-science principle. View Source
